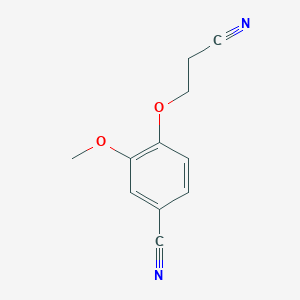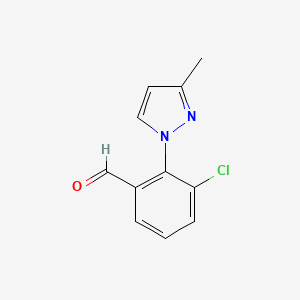
(3S)-3-Amino-3-(5-methylthiophen-2-YL)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-Amino-3-(5-methylthiophen-2-YL)propanoic acid is a compound that features a thiophene ring substituted with a methyl group at the 5-position and an amino group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-methylthiophen-2-YL)propanoic acid can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is particularly useful for synthesizing aminothiophene derivatives.
Another method involves the Paal-Knorr synthesis, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . This reaction is known for its efficiency in producing thiophene derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally sustainable strategies, such as metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur, can be employed to minimize environmental impact .
化学反应分析
Types of Reactions
(3S)-3-Amino-3-(5-methylthiophen-2-YL)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents such as bromine (Br2) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives.
科学研究应用
(3S)-3-Amino-3-(5-methylthiophen-2-YL)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of (3S)-3-Amino-3-(5-methylthiophen-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .
相似化合物的比较
Similar Compounds
Thiophene: A simple sulfur-containing heterocycle with a five-membered ring.
2-Aminothiophene: A thiophene derivative with an amino group at the 2-position.
5-Methylthiophene: A thiophene derivative with a methyl group at the 5-position.
Uniqueness
(3S)-3-Amino-3-(5-methylthiophen-2-YL)propanoic acid is unique due to the presence of both an amino group and a methyl group on the thiophene ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable target for research and industrial applications .
属性
分子式 |
C8H11NO2S |
|---|---|
分子量 |
185.25 g/mol |
IUPAC 名称 |
(3S)-3-amino-3-(5-methylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO2S/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)/t6-/m0/s1 |
InChI 键 |
RQUGFBQKYPDSSM-LURJTMIESA-N |
手性 SMILES |
CC1=CC=C(S1)[C@H](CC(=O)O)N |
规范 SMILES |
CC1=CC=C(S1)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2-Difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid](/img/structure/B13080568.png)

![3-Oxo-2-aza-bicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13080580.png)



![4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13080600.png)






